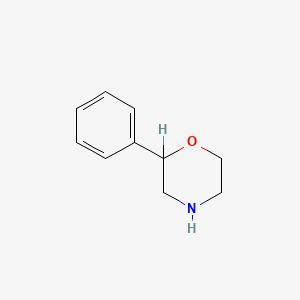

2-Phenylmorpholine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGFYDJXZZFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946825 | |

| Record name | 2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23972-41-0 | |

| Record name | 2-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23972-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023972410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 2 Phenylmorpholine and Its Analogues

General Synthetic Approaches to 2-Phenylmorpholine

General strategies for synthesizing the this compound ring system typically involve the formation of an amino alcohol precursor, followed by a cyclization step to form the six-membered morpholine (B109124) ring.

A foundational and widely employed strategy for constructing the this compound scaffold involves a sequence of alkylation followed by cyclization. This approach typically begins with the formation of an amino alcohol intermediate which is then cyclized to form the morpholine ring.

One common pathway involves the reaction of an α-haloketone, such as 2-bromopropiophenone (B137518), with an appropriate amino alcohol. researchgate.netresearchgate.netlookchem.com This initial alkylation forms a 2-phenylmorpholinol intermediate. Subsequent reduction of the ketone functionality, often with a reducing agent like sodium borohydride (B1222165), yields an amino diol. researchgate.netresearchgate.netlookchem.com The final step is an acid-catalyzed intramolecular cyclization or dehydration, frequently using sulfuric acid, to close the ring and form the this compound derivative. researchgate.netresearchgate.netlookchem.com

Alternative cyclization methods include treating an N-(2'-hydroxy-2'-phenylethyl)-ethanolamine intermediate with hydrochloric acid at elevated temperatures. prepchem.com Another general approach involves the N-alkylation of anilines with alkyl dihalides in an aqueous medium, which proceeds via alkylation and subsequent intramolecular cyclization to yield N-aryl heterocyclic amines. mdpi.com

Further modifications, such as N-alkylation to introduce substituents on the nitrogen atom, can be performed after the morpholine ring has been formed. This is often achieved using reagents like methyl iodide or through reductive amination with aldehydes.

Table 1: General Alkylation and Cyclization Strategies

| Step | Description | Common Reagents |

| Intermediate Formation | Reaction of a phenyl-containing precursor with an amino alcohol or its equivalent. | 2-bromopropiophenone, amino alcohols, anilines, alkyl dihalides. researchgate.netresearchgate.netmdpi.com |

| Reduction (if applicable) | Reduction of a carbonyl group in the intermediate. | Sodium borohydride (NaBH₄). researchgate.netresearchgate.netlookchem.com |

| Cyclization | Ring closure to form the morpholine heterocycle. | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl). researchgate.netresearchgate.netprepchem.com |

| Post-Cyclization N-Alkylation | Addition of an alkyl group to the morpholine nitrogen. | Methyl iodide, Aldehydes with sodium triacetoxyborohydride. |

The development of stereoselective synthetic routes is crucial for isolating specific enantiomers, which can exhibit different pharmacological profiles. Strategies often rely on the use of chiral starting materials or chiral auxiliaries.

For the synthesis of (S)-2-phenylmorpholine, one established method starts with the protected precursor, (S)-tert-butyl this compound-4-carboxylate. chemicalbook.com The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with hydrochloric acid in 1,4-dioxane. Subsequent basification with sodium hydroxide (B78521) liberates the free amine, yielding (S)-2-phenylmorpholine with good stereochemical retention and a reported yield of approximately 78%. chemicalbook.com

The synthesis of (R)-2-phenylmorpholine has been achieved from precursors such as (2R)-4-[(4-methylphenyl)sulfonyl]-2-phenyl-morpholine. chemicalbook.com Other advanced stereoselective methods include the use of a chiral auxiliary, such as (R)-phenylglycinol, in an asymmetric Strecker reaction. nih.gov The intermediate from this reaction can then undergo cyclization and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product. nih.gov

Table 2: Selected Stereoselective Synthesis Methods

| Target Enantiomer | Starting Material/Precursor | Key Reagents/Steps | Reported Yield | Reference |

| (S)-2-Phenylmorpholine | (S)-tert-butyl this compound-4-carboxylate | 1. HCl in 1,4-dioxane; 2. NaOH | 78% | chemicalbook.com |

| (R)-2-Phenylmorpholine | Morpholine, 4-[(4-methylphenyl)sulfonyl]-2-phenyl-, (2R)- | Samarium diiodide, pyrrolidine (B122466) | 80% | chemicalbook.com |

| (S)-CCG-IV Analogue | Aldehyde precursor | (R)-phenylglycinol, TMSCN (Strecker reaction), followed by HCl hydrolysis | - | nih.gov |

A wide array of substituted phenylmorpholine analogues can be synthesized by modifying the core structure on either the phenyl ring or the morpholine ring. wikipedia.org

Substitutions on the phenyl ring are typically introduced by starting the synthesis with a correspondingly substituted precursor. For example, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues are prepared starting from substituted keto-hydroxymorpholines, which are then reduced and cyclized using sulfuric acid. nih.gov

Substitutions on the morpholine ring, particularly at the nitrogen atom (N-alkylation), are often performed after the ring has been formed. For instance, the N-methyl derivative of a spirocyclic morpholine was prepared from its secondary amine precursor using the Escheweiler-Clarke reaction (reductive formylation). lookchem.com A more general method for creating N-phenylmorpholines with steric hindrance involves the direct heating of a substituted aniline (B41778) with 2-chloroethyl ether in the presence of an alkali, which drives a ring-closing reaction. google.com This solvent-free method is reported to be cost-effective and provide higher yields when using an organic alkali. google.com

Stereoselective Synthesis of Enantiomers (e.g., (S)- and (R)-2-Phenylmorpholine)

Specific Reaction Pathways for this compound and Derivatives

Certain synthetic pathways have become standard methods for accessing this compound and its derivatives due to their reliability and versatility.

A classic and frequently cited method for synthesizing this compound derivatives starts with 2-bromopropiophenone. researchgate.netresearchgate.netlookchem.comwikipedia.org This pathway is particularly useful for creating bicyclo and spirocyclic analogues. researchgate.netresearchgate.net

The general sequence is as follows:

Alkylation/Condensation : 2-bromopropiophenone is reacted with an appropriate amino alcohol (e.g., 2-amino-1-butanol or 1-amino-1-cyclopentanemethanol) in a solvent like acetonitrile. researchgate.netlookchem.com This reaction, often performed at reflux, yields a 2-phenylmorpholinol intermediate. researchgate.netlookchem.com

Reduction : The keto group in the 2-phenylmorpholinol intermediate is reduced to a hydroxyl group. Sodium borohydride in an ethanol (B145695)/water mixture is a common reducing agent for this step, resulting in an amino diol. researchgate.netlookchem.com

Cyclization : The resulting amino diol undergoes an acid-catalyzed cyclization to form the final morpholine ring. A mixture of sulfuric acid in dichloromethane (B109758) is an effective reagent for this ring closure. lookchem.com

This multi-step process allows for the generation of diverse structures by varying the amino alcohol used in the initial step. researchgate.netresearchgate.netlookchem.com

Hybrid molecules incorporating both a phenylmorpholine and a thiazole (B1198619) moiety have been synthesized for biological evaluation. researchgate.netnih.goveurekaselect.com The synthesis of these complex derivatives typically involves the construction of the thiazole ring onto a pre-formed phenylmorpholine structure.

An efficient synthetic strategy proceeds through the following key intermediate:

N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide : This thiosemicarbazone derivative serves as the direct precursor for the thiazole ring formation. nih.goveurekaselect.com

The thiazole ring is then constructed by reacting this thiosemicarbazone derivative with various α-halocarbonyl compounds. nih.goveurekaselect.com The choice of reactant determines the final substitution pattern on the thiazole ring. Common reactants include:

Hydrazonoyl chlorides researchgate.netnih.gov

α-chloroketones researchgate.netnih.gov

α-bromoesters researchgate.netnih.gov

Phenacyl bromide derivatives nih.gov

This approach provides a versatile route to a library of thiazolyl-N-phenylmorpholine derivatives with good to excellent yields, with the reaction being amenable to both thermal and microwave-assisted conditions. researchgate.netnih.gov The structures of these novel compounds are typically confirmed using mass spectrometry, NMR spectroscopy, and elemental analysis. researchgate.neteurekaselect.com

Synthesis of Imidazo[1,2-b]pyridazine (B131497) Derivatives with this compound Moiety

The synthesis of imidazo[1,2-b]pyridazine derivatives that incorporate a this compound moiety is a multi-step process that typically involves the initial construction of the core heterocyclic system, followed by the introduction of the this compound group. The primary strategy relies on the synthesis of a halogenated imidazo[1,2-b]pyridazine intermediate, which then serves as an electrophile in a subsequent nucleophilic substitution reaction with this compound.

The foundational imidazo[1,2-b]pyridazine framework is generally assembled through a condensation reaction. nih.gov This involves reacting a 3-amino-6-halopyridazine with an α-haloketone under mild basic conditions, such as in the presence of sodium bicarbonate. nih.gov For instance, novel 2-substituted-6-chloro-imidazo[1,2-b]pyridazine derivatives can be synthesized by reacting 3-amino-6-chloropyridazine (B20888) with a suitable 2-bromo-1-substituted ethanone. thesciencein.org This approach allows for variability at the 2-position of the imidazo[1,2-b]pyridazine ring. thesciencein.org

Once the halogenated (typically chlorinated) imidazo[1,2-b]pyridazine precursor is secured, the this compound moiety can be introduced. This is achieved via a nucleophilic aromatic substitution reaction, where the nitrogen atom of the this compound ring acts as the nucleophile, displacing the halogen atom (e.g., chlorine) on the pyridazine (B1198779) ring. While direct examples for this specific combination are not extensively detailed, the methodology is well-established for attaching various amines to heterocyclic cores. uochb.cz For example, the chlorine atom at position 7 of a pyrazolo[1,5-a]pyrimidine (B1248293) core undergoes smooth nucleophilic substitution with various amines in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in ethanol at elevated temperatures. uochb.cz A similar approach, refluxing a halogenated precursor with the amine in the presence of Hünig's base, has proven effective for generating libraries of related compounds.

This two-stage synthetic strategy is summarized in the table below.

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Heterocyclic Condensation | 3-Amino-6-chloropyridazine, 2-Bromo-1-arylethanone | Sodium Bicarbonate | 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine |

| 2 | Nucleophilic Aromatic Substitution | 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine, this compound | DIPEA (Hünig's base), Ethanol, Heat | 2-Aryl-6-(2-phenylmorpholin-4-yl)imidazo[1,2-b]pyridazine |

This modular approach is advantageous as it allows for the synthesis of a diverse library of derivatives by varying the substituents on both the α-haloketone in the first step and the structure of the final amine in the second step.

Optimization of Synthetic Yields and Purity in this compound Production

The efficient production of this compound with high yield and purity is critical for its application as a building block in more complex molecules. Optimization strategies focus on several key aspects of the synthetic process, from reaction conditions to purification methods.

Industrial-scale production often employs optimized reaction conditions followed by rigorous purification steps such as distillation and recrystallization to achieve the desired purity of the final product. For morpholine derivatives synthesized via catalytic methods, such as Pd-catalyzed carboamination, several factors significantly influence the reaction's outcome. nih.gov The choice of catalyst, ligands, base, solvent, and temperature are all critical parameters that must be fine-tuned. nih.govacs.org

The nature of the reactants, particularly the aryl halide coupling partner in cross-coupling reactions, has a significant effect on the yield. nih.gov For example, in the synthesis of substituted morpholines, palladium catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) paired with electron-rich monodentate ligands such as tri(2-furyl)phosphine (B125338) have been examined to optimize product generation. nih.gov The selection of the base is also crucial; in some cross-coupling reactions, sodium carbonate provides superior yields compared to potassium hydroxide, which can promote undesirable side reactions like homocoupling of the boronic acid partner. acs.org

Temperature control is another vital factor, with many coupling reactions requiring heating (e.g., 80–110°C) under an inert atmosphere to proceed efficiently. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) allows for the precise determination of the ideal termination point to maximize yield and minimize byproduct formation.

Post-synthesis purification is the final step in ensuring high purity. For this compound hydrobromide, a common salt form, the process involves reacting phenylmorpholine with hydrobromic acid under controlled temperatures, followed by industrial-scale distillation and recrystallization to purify the final salt.

The key parameters for optimizing the synthesis of this compound and its analogues are detailed in the table below.

| Parameter | Optimization Strategy | Effect on Yield/Purity |

| Catalyst System | Selection of palladium source (e.g., Pd(OAc)₂, Pd(dba)₂) and appropriate ligands (e.g., SPhos, P(2-furyl)₃). nih.gov | Improves reaction efficiency and can suppress side reactions, increasing yield. nih.gov |

| Base | Choice of base (e.g., Na₂CO₃, K₃PO₄, Hünig's base) tailored to the specific reaction. acs.orgmdpi.com | Prevents side reactions like homocoupling and ensures efficient transformation. acs.org |

| Solvent | Use of polar aprotic solvents (e.g., DMF, 1,2-DCE) or toluene (B28343) to enhance solubility and reaction rates. nih.govmdpi.com | Proper solvent choice ensures reactants are in solution, facilitating the reaction. |

| Temperature | Controlled heating (e.g., 80-110°C) or cooling depending on the reaction's thermodynamics. mdpi.com | Accelerates reaction rates and ensures completion. |

| Purification | Techniques such as column chromatography, distillation, and recrystallization. nih.govmdpi.com | Removes unreacted starting materials and byproducts to achieve high purity of the final compound. |

By systematically adjusting these variables, the synthesis of this compound can be rendered more efficient, yielding a product of high purity suitable for subsequent synthetic applications.

Structure Activity Relationships Sar and Molecular Design

Elucidation of SAR for 2-Phenylmorpholine Derivatives

This compound serves as the foundational structure for a class of compounds known as substituted phenylmorpholines. wikipedia.org These derivatives, including well-known psychostimulants like phenmetrazine and phendimetrazine (B1196318), primarily act as monoamine neurotransmitter releasing agents. wikipedia.orgwikipedia.org The core this compound scaffold is essential for this activity, but modifications to both the phenyl and morpholine (B109124) rings can significantly alter their pharmacological profile. wikipedia.org

Research has demonstrated that these compounds can also function as agonists at serotonin (B10506) receptors, and the introduction of an N-propyl group can confer dopamine (B1211576) receptor agonist activity. wikipedia.org The versatility of the this compound framework allows for the development of a wide range of derivatives with potential applications as anorectics and treatments for ADHD. wikipedia.org

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives can be finely tuned by the addition of various substituents to both the phenyl and morpholine rings.

Modifications to the phenyl ring have a profound impact on the activity of this compound compounds. The position and nature of these substituents are critical in determining the compound's potency and selectivity.

For instance, the introduction of a difluoromethoxy group at the meta position of the phenyl ring creates a significant dipole moment, which influences the compound's interaction with biological targets. This substitution can enhance binding affinity and selectivity for specific enzymes or receptors.

Studies on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have shown that aryl substitutions can lead to compounds with greater potency as inhibitors of dopamine and norepinephrine (B1679862) uptake compared to the parent compound. nih.gov Specifically, the rank order of potency for antagonism at the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) was found to be alkyl-bromo > -chloro > -fluoro. nih.gov The replacement of a chloro group with a fluoro group resulted in a significant increase in potency for the inhibition of dopamine and norepinephrine uptake. nih.gov

Furthermore, research on other morpholine derivatives has shown that the presence of electron-donating groups on the aromatic ring can be favorable for certain biological activities. sci-hub.se For example, a methyl substitution at the para position of the phenyl rings attached to a pyrimidine (B1678525) moiety led to a twofold increase in activity against certain fungal strains. tandfonline.com Conversely, electron-withdrawing groups like chloro and fluoro at the para or meta positions also resulted in increased activity against various bacterial and fungal strains. tandfonline.com

The following table summarizes the effects of various phenyl ring substitutions on the biological activity of this compound derivatives:

| Substitution | Position | Effect on Activity | Reference |

| Difluoromethoxy | meta | Enhanced binding affinity and selectivity | |

| Bromo | para | Increased potency at α3β4-nAChR | nih.gov |

| Chloro | para | Increased potency at α3β4-nAChR | nih.gov |

| Fluoro | para | Increased potency for dopamine and norepinephrine uptake inhibition | nih.gov |

| Methyl | para | Increased antifungal activity | tandfonline.com |

| Chloro | para | Increased antifungal activity | tandfonline.com |

| Fluoro | para | Increased antifungal activity | tandfonline.com |

| Chloro | meta | Increased antibacterial activity | tandfonline.com |

| Fluoro | meta | Increased antibacterial activity | tandfonline.com |

Modifications to the morpholine ring also play a crucial role in the biological activity of this compound derivatives. These substitutions can influence the compound's interaction with its target and modulate its pharmacokinetic properties.

The introduction of alkyl groups at the 3rd position of the morpholine ring has been shown to increase anticancer activity. sci-hub.se For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, extending the alkyl group at the 3-position from a methyl to an ethyl or propyl group resulted in the most potent dopamine uptake inhibitors in the series. nih.gov

N-alkylation of the morpholine nitrogen also influences activity. N-methylation of (S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine had little effect on monoamine uptake inhibition potency. nih.gov However, transformation of the morpholine moiety into a piperazine (B1678402) moiety in a series of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors resulted in more potent compounds. nih.gov

Furthermore, substitution at the morpholine oxygen with a pyrrolidine (B122466) group has been shown to enhance bioactivity in NAPE-PLD inhibition. The stereochemistry of substituents on the morpholine ring is also critical, as different stereoisomers can exhibit significantly different biological activities.

The table below outlines the impact of various morpholine ring substitutions on the biological activity of this compound derivatives:

| Substitution | Position | Effect on Activity | Reference |

| Alkyl group | 3 | Increased anticancer activity | sci-hub.se |

| Ethyl or Propyl group | 3 | Increased dopamine uptake inhibition | nih.gov |

| N-Methylation | 4 | Little effect on monoamine uptake inhibition | nih.gov |

| Piperazine (in place of morpholine) | - | Increased GSK-3β inhibitory activity | nih.gov |

| Pyrrolidine (at oxygen) | 1 | Enhanced NAPE-PLD inhibition |

The stereochemistry of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of substituents can significantly influence how a molecule interacts with its biological target.

For instance, the (S)-enantiomers of certain this compound derivatives have demonstrated a 3-fold higher potency in neurotransmitter release assays compared to their (R)-forms. Similarly, in the case of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the (S,S)-isomers are more potent inhibitors of dopamine and norepinephrine uptake than their (R,R)-counterparts. nih.gov The (R,R)-isomer of hydroxybupropion's analogue is inactive as a dopamine and serotonin uptake inhibitor and has much lower potency for norepinephrine uptake inhibition than the (S,S)-isomer. nih.gov

The conformation of the morpholine ring and the orientation of its substituents are also crucial. The morpholine ring typically adopts a chair conformation. The phenyl group at the 2-position generally prefers an equatorial orientation to minimize steric hindrance. The stereochemistry at the 2 and 5 positions of the morpholine ring can significantly influence the compound's reactivity and biological activity.

In the context of GSK-3β inhibitors, the stereochemistry of the phenylpiperazine moiety, a modification of the this compound structure, was also found to be a key factor in its inhibitory activity. nih.gov

The following table highlights the influence of stereochemistry on the activity of this compound derivatives:

| Compound/Derivative | Stereochemistry | Effect on Activity | Reference |

| This compound derivatives | (S)-enantiomers | 3-fold higher potency in neurotransmitter release assays than (R)-forms | |

| 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues | (S,S)-isomers | More potent inhibitors of dopamine and norepinephrine uptake than (R,R)-isomers | nih.gov |

| Analogue of hydroxybupropion | (R,R)-isomer | Inactive as a dopamine and 5HT uptake inhibitor; much lower potency for NE uptake inhibition than the (S,S)-isomer | nih.gov |

| Phenylpiperazine moiety (GSK-3β inhibitors) | Specific stereochemistry | Key factor in inhibitory activity | nih.gov |

Substitutions on the Morpholine Ring

Molecular Docking and Computational Studies of this compound Interactions

Molecular docking and other computational methods are invaluable tools for understanding the interactions between this compound derivatives and their biological targets at a molecular level. These techniques provide insights into binding mechanisms and help guide the design of new, more effective compounds.

The binding of a ligand, such as a this compound derivative, to its receptor is a complex process that initiates a cascade of events leading to a biological response. khanacademy.org This interaction involves the formation of various non-covalent bonds, including hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding pocket. sci-hub.se

Molecular docking studies have been instrumental in elucidating these binding mechanisms. For example, in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors, docking studies of a 2-phenylpiperazine (B1584378) derivative (a modification of the this compound scaffold) revealed a key hydrogen bond between the nitrogen atom of the piperazine moiety and the main chain oxygen of Gln185 in the enzyme's active site. nih.gov This interaction was proposed to contribute to the increased activity of the piperazine analogues compared to their phenylmorpholine counterparts. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to calculate electrostatic potential maps, which help identify reactive sites on the molecule that are important for protein binding. Natural Bond Orbital (NBO) analysis can provide information about intramolecular charge transfer and interactions between filled and virtual orbitals, which are crucial for understanding molecular stability and reactivity. researchgate.net

The binding of a ligand can cause a conformational change in the receptor, activating it and triggering a downstream signaling pathway. khanacademy.org The strength and specificity of this binding are determined by the complementary shapes and chemical properties of the ligand and the receptor's binding site. khanacademy.org

Conformational Analysis and its Correlation with Activity

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, which is governed by the conformation of the morpholine ring and the orientation of its substituents. The morpholine ring typically adopts a stable chair conformation, which minimizes torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

For this compound, the bulky phenyl group at the C-2 position preferentially occupies the equatorial position to minimize steric hindrance. This orientation is crucial for its interaction with biological targets. Studies using 13C nuclear magnetic resonance (NMR) techniques have been instrumental in the conformational analysis of morpholine derivatives. cdnsciencepub.com For instance, in derivatives like 3,4-dimethyl-2-phenylmorpholine (phendimetrazine), NMR studies have confirmed the preferred chair conformations and the relative stereochemistry of the substituents, which dictates their pharmacological activity. cdnsciencepub.com

The relative stereochemistry of substituents on the morpholine ring significantly impacts biological activity. For example, the monoamine release profile, a key measure of stimulant activity, varies considerably between different stereoisomers and derivatives of this compound. The parent compound, this compound, is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Its activity is modulated by substitutions on the morpholine ring, which can alter the molecule's conformation and its binding affinity to monoamine transporters.

Bicyclic analogues of 2-phenylmorpholines have been synthesized to create conformationally locked structures. lookchem.com In these rigid molecules, the relative stereochemistry is fixed, allowing for a more precise investigation of the conformation-activity relationship. lookchem.comresearchgate.net For example, analysis of cis- and trans-fused bicyclic systems revealed that specific spatial arrangements of the phenyl and methyl groups are necessary for anti-tetrabenazine activity, which is an indicator of potential antidepressant or antipsychotic effects. lookchem.com The coupling constants observed in NMR spectra help determine the axial or equatorial positions of protons, confirming the molecule's conformation and its correlation with observed activity. lookchem.com

Monoamine Release Activity of this compound and Related Compounds

The following table displays the half-maximal effective concentration (EC50) values in nanomolar (nM) for the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) by this compound and other reference compounds. Lower values indicate greater potency. The assays were conducted in rat brain synaptosomes. wikipedia.org

| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |

| This compound | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

| Pseudophenmetrazine | 514 | >10,000 (RI) | >10,000 |

| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |

| Dextromethamphetamine | 12.3–14.3 | 8.5–40.4 | 736–1,292 |

This compound as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govufrj.br The morpholine ring itself is considered a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability, and its presence in numerous approved drugs. nih.govresearchgate.netresearchgate.net

The this compound core structure is a prime example of such a scaffold. Its derivatives, known as substituted phenylmorpholines, exhibit a wide range of biological activities, primarily as monoamine neurotransmitter releasing agents with stimulant effects. wikipedia.org This scaffold provides a unique three-dimensional arrangement of a phenyl ring and an amino group, which is a key feature for interacting with central nervous system (CNS) targets like aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov

The versatility of the this compound scaffold is demonstrated by the diverse pharmacological profiles of its analogues. By modifying the substitution pattern on the morpholine ring and the phenyl group, medicinal chemists can fine-tune the compound's selectivity and potency for different monoamine transporters (dopamine, norepinephrine, and serotonin). wikipedia.org For example, phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine (3,4-dimethyl-2-phenylmorpholine) are well-known derivatives that have been investigated for medical applications. wikipedia.org The scaffold has been incorporated into various structures to explore treatments for conditions such as ADHD and has also been used in the development of inhibitors for enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). wikipedia.orgresearchgate.netacs.org The ability of the this compound framework to serve as a foundation for developing ligands against multiple, distinct biological targets solidifies its status as a privileged scaffold in drug design. nih.gov

Design of Hybrid Molecules incorporating this compound

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (bioactive structural units) into a single molecule. mdpi.comnih.govnih.gov This approach aims to create new chemical entities with improved affinity, enhanced efficacy, or a dual mode of action, which can be particularly advantageous for treating complex diseases. mdpi.comnih.gov The this compound scaffold is an attractive component for creating such hybrid molecules due to its established biological activities and favorable drug-like properties. researchgate.net

A notable application of this strategy is the development of hybrid compounds for cancer therapy. Researchers have designed and synthesized novel molecules by linking the N-phenylmorpholine moiety to other heterocyclic systems known for their biological activities, such as thiazole (B1198619). researchgate.neteurekaselect.com For example, a series of N-phenylmorpholine derivatives linked to a thiazole ring were synthesized and evaluated for their antitumor activities. researchgate.neteurekaselect.com The design rationale was to merge the pharmacophoric features of the morpholine and thiazole rings, both of which are present in various anticancer agents. eurekaselect.com

In one study, thiosemicarbazone derivatives of N-phenylmorpholine were used as intermediates to react with various α-halocarbonyl compounds, yielding hybrid molecules with a thiazole unit. eurekaselect.com These hybrids were then tested against several cancer cell lines. The results indicated that some of the synthesized compounds showed significant potential to inhibit cancer cell growth, with one derivative in particular demonstrating potent growth inhibition against all tested tumor cells. researchgate.neteurekaselect.com Another study explored linking N-phenylmorpholine derivatives with thiazole or formazan (B1609692) moieties, which were then evaluated for their ability to bind to DNA and for their antimicrobial and anticancer activities. nih.gov The findings showed that many of the tested compounds could bind to DNA via intercalation and that some derivatives had remarkable efficacy against the tested cancer cells and microbes. nih.gov

Examples of Hybrid Molecules Based on the N-Phenylmorpholine Scaffold

This table summarizes the design of hybrid molecules incorporating the N-phenylmorpholine moiety and their observed biological activities.

| Hybrid Molecule Design | Linked Pharmacophore | Rationale | Investigated Biological Activity | Reference(s) |

| N-phenylmorpholine-thiosemicarbazone derivatives | Thiazole | Combine anticancer properties of morpholine and thiazole rings. | Antitumor activity against TK-10, MCF-7, and UACC-62 cancer cell lines. | researchgate.net, eurekaselect.com |

| N-phenylmorpholine derivatives | Thiazole or Formazan | Create molecules with potential DNA-intercalating, antimicrobial, and anticancer properties. | DNA binding, antimicrobial activity, anticancer activity. | nih.gov |

| Pyrimidine-4-carboxamides | This compound | Optimize potency and lipophilicity of NAPE-PLD inhibitors. | Inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). | researchgate.net, acs.org |

Pharmacological and Biological Research of 2 Phenylmorpholine and Its Analogues

Neuropharmacological Investigations

2-Phenylmorpholine and its derivatives are recognized as monoamine releasing agents (MRAs), which means they induce the release of monoamine neurotransmitters from presynaptic neurons into the synapse. wikipedia.org This action increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission. wikipedia.org The primary monoamines of interest in the context of these compounds are dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). The mechanism of action involves these agents entering the presynaptic neuron, often via monoamine transporters, and promoting the efflux of neurotransmitters from synaptic vesicles into the cytoplasm and then out into the synaptic cleft. wikipedia.orgiiab.me

Substituted phenylmorpholines, such as phenmetrazine and phendimetrazine (B1196318), are well-known MRAs with psychostimulant properties. wikipedia.org this compound itself is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org The activity of these compounds is often compared to other MRAs like amphetamine. iiab.me

This compound and its analogues have demonstrated significant effects on the dopamine system. They function as dopamine releasing agents, which contributes to their stimulant-like properties. wikipedia.org Some analogues are also noted to be dopamine uptake inhibitors. google.com

Research has shown that this compound has a half-maximal effective concentration (EC₅₀) for dopamine release of 86 nM. wikipedia.org This is comparable to other well-known dopamine releasers. For instance, phenmetrazine, a derivative of this compound, is a potent substrate for dopamine transporters (DAT) and acts as a releasing agent. researchgate.netwikiwand.com The stereochemistry of these molecules can significantly impact their activity, with certain isomers showing higher efficacy in promoting dopamine release.

Studies on analogues such as 3,5-dimethyl-2-phenylmorpholine (B1517766) hydrochloride indicate that it acts as a norepinephrine-dopamine releasing agent by targeting and inhibiting the reuptake of dopamine transporters. Similarly, pseudophenmetrazine, a stereoisomer of phenmetrazine, has been shown to interfere with dopamine reuptake. researchgate.net

The table below summarizes the dopamine releasing and uptake inhibition activities of this compound and some of its analogues.

| Compound | Dopamine Release (EC₅₀, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |

| This compound | 86 wikipedia.org | - |

| Phenmetrazine | 70-131 wikiwand.com | - |

| Pseudophenmetrazine | >10,000 (RI) wikipedia.org | 2630 researchgate.net |

EC₅₀: Half maximal effective concentration for release. IC₅₀: Half maximal inhibitory concentration for uptake. RI: Reuptake inhibitor.

Alongside their effects on dopamine, this compound and its analogues are potent norepinephrine releasing agents. wikipedia.org This action on the norepinephrine system also contributes to their stimulant effects.

This compound has an EC₅₀ value of 79 nM for norepinephrine release. wikipedia.org Derivatives like phenmetrazine are potent substrates for norepinephrine transporters (NET) and induce its release. researchgate.net The N-demethylated metabolite of phendimetrazine, phenmetrazine, is a potent releaser of norepinephrine with an EC₅₀ of 50 nM. researchgate.net

Analogues such as 3,5-dimethyl-2-phenylmorpholine hydrochloride also function as norepinephrine-dopamine releasing agents, targeting norepinephrine transporters to inhibit reuptake and promote release. The table below presents data on the norepinephrine releasing activity of these compounds.

| Compound | Norepinephrine Release (EC₅₀, nM) |

| This compound | 79 wikipedia.org |

| Phenmetrazine | 29-50.4 wikipedia.orgwikiwand.com |

| Pseudophenmetrazine | 514 researchgate.net |

EC₅₀: Half maximal effective concentration for release.

The interaction of this compound and its analogues with the serotonin transporter (SERT) is generally weaker compared to their effects on dopamine and norepinephrine transporters. wikipedia.orgresearchgate.net this compound itself has a very high EC₅₀ value for serotonin release, indicating low potency. wikipedia.org

While some analogues like phenmetrazine have very weak activity as serotonin releasers, with EC₅₀ values in the micromolar range, others have been developed to have a more balanced effect. google.comwikiwand.com For example, certain substituted phenylmorpholines have shown improved serotonin release activity. google.com Research on fluorinated phenmetrazine isomers (2-FPM, 3-FPM, and 4-FPM) revealed that they are less potent at inhibiting serotonin uptake compared to their effects on dopamine and norepinephrine transporters. ljmu.ac.uk

The table below shows the serotonin releasing activity for this compound and related compounds.

| Compound | Serotonin Release (EC₅₀, nM) |

| This compound | 20,260 wikipedia.org |

| Phenmetrazine | 7,765–>10,000 wikipedia.orgwikiwand.com |

| Pseudophenmetrazine | >10,000 wikipedia.org |

EC₅₀: Half maximal effective concentration for release.

While the primary mechanism of action for many phenylmorpholines is monoamine release, some research points to direct interactions with neurotransmitter receptors. researchgate.net For instance, some analogues are being investigated for their potential to act as antagonists at nicotinic acetylcholine (B1216132) receptors. wipo.int

The development of phenylmorpholine analogues has also aimed to create compounds with specific receptor profiles, such as avoiding agonism at the 5-HT₂B receptor, which has been linked to adverse cardiovascular effects in other drugs. google.comgoogle.com Research on 4-methylphenmetrazine (4-MPM) suggests it may have entactogen-like properties, which could imply interactions with serotonin receptors, differing from the stimulant profile of its isomers. nih.gov

The effects of this compound and its analogues on the central nervous system are a direct consequence of their monoamine releasing activity. google.com These compounds are known to have stimulant effects similar to amphetamines. drugs.com

The CNS effects can include increased alertness, energy levels, and appetite suppression. ontosight.ai These properties have led to the investigation of these compounds for potential therapeutic applications in conditions such as obesity, addiction, depression, and anxiety. google.com Phendimetrazine, a derivative of this compound, is a sympathomimetic amine with pharmacological activity similar to amphetamines, including CNS stimulation. drugs.com Chronic use of such anorectic drugs can lead to significant CNS effects, including insomnia, irritability, and hyperactivity. drugs.com

Norepinephrine Release and Uptake Inhibition

Receptor Interactions (e.g., Serotonin Receptors, Dopamine Receptors)

Anti-inflammatory Research

Derivatives of this compound have demonstrated notable potential in the modulation of inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines and Enzymes (e.g., COX-2, iNOS)

Research has shown that certain this compound analogues can effectively inhibit key mediators of the inflammatory response. For instance, 2-[3-(Difluoromethoxy)phenyl]morpholine has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests a potential therapeutic application for conditions characterized by chronic inflammation.

Another derivative, 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide, has shown potent inhibition of COX-2 with an IC₅₀ value of 1.8 µM in lipopolysaccharide (LPS)-induced macrophages, outperforming the known COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 3.2 µM). vulcanchem.com This compound also significantly reduced nitric oxide (NO) production in BV2 microglial cells by 85% at a concentration of 10 µM, which is linked to the downregulation of iNOS and the NF-κB pathway. vulcanchem.com The inhibition of these pro-inflammatory enzymes and signaling pathways underscores the anti-inflammatory potential of this compound derivatives.

Anticancer and Antitumor Research

The investigation of this compound and its analogues has extended into the field of oncology, with several studies highlighting their potential as anticancer agents. researcher.lifedrugbank.com

Induction of Apoptosis in Cancer Cell Lines

A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Preliminary studies on 2-[3-(Difluoromethoxy)phenyl]morpholine have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism is thought to involve cell cycle arrest at the G2/M phase.

Furthermore, the synthesis of hybrid compounds incorporating the N-phenylmorpholine moiety with a thiazole (B1198619) ring has yielded derivatives with potent antitumor activity. researchgate.netnih.goveurekaselect.com One such derivative, an N-ethyl thiosemicarbazone, showed potent growth inhibition against three different tumor cell lines. nih.gov Another study on N-phenylmorpholine-thiazole derivatives reported that some compounds exhibited good potential to inhibit the growth of TK-10, MCF-7, and UACC-62 tumor cells. researchgate.neteurekaselect.com The N-methyl thiosemicarbazone derivative, in particular, demonstrated potent growth inhibition against all three cell lines. researchgate.net

The induction of apoptosis is a key indicator of the potential of these compounds as therapeutic agents in oncology.

Inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of several diseases, including cancer. researchgate.net A series of 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones were synthesized and evaluated for their inhibitory activity against GSK-3β. researchgate.netnih.gov Several of these compounds, specifically 21, 29, and 30, were found to have potent in vitro inhibitory activity against GSK-3β. researchgate.netnih.gov

Further research led to the discovery of SAR502250, a potent and selective inhibitor of GSK-3β with an IC₅₀ of 12 nM for the human enzyme. medchemexpress.com The development of these inhibitors from promising compounds containing a this compound moiety highlights the importance of this scaffold in targeting GSK-3β. researchgate.netnih.gov

DNA Binding Studies

The interaction of small molecules with DNA is a critical aspect of their potential as anticancer agents. Studies on novel bioactive thiazole derivatives containing an N-phenylmorpholine moiety have investigated their DNA binding properties. nih.govglobalauthorid.com The mode of binding for some of these compounds with single-stranded DNA (SS-DNA) was assessed using UV-Vis absorption and viscosity measurements, which suggested an intercalation binding mode for most of the tested compounds. nih.gov This ability to interact with and bind to DNA is a significant finding in the context of their anticancer activity. nih.gov

Antimicrobial and Antifungal Research

In addition to their anti-inflammatory and anticancer properties, this compound derivatives have also been explored for their potential to combat microbial and fungal infections. chemimpex.comontosight.ai

A novel series of 4-(2-aminophenyl)morpholines were synthesized and screened for their antibacterial and antifungal activities. ijpsonline.com The compounds were tested against a panel of bacteria including Bacillus subtilis, Bacillus cereus, Staphylococcus epidermidis, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Candida albicans and Aspergillus niger. ijpsonline.com All the synthesized compounds showed significant antibacterial and antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 3.5 to 7.5 μg/ml. ijpsonline.com

Specifically, N-(3-nitrobenzylidine)-2-morpholino benzenamine demonstrated the highest antimicrobial activity against several bacterial strains and C. albicans. ijpsonline.com Another study on novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines also reported significant antibacterial and antifungal properties. tandfonline.com Furthermore, the synthesis of thiazolyl-N-phenylmorpholine derivatives has yielded compounds with notable antimicrobial efficacy. nih.gov

Below is a data table summarizing the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Test Organism | Activity/MIC | Reference |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine | S. aureus | 5 µg/ml | ijpsonline.com |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine | S. epidermidis | 4 µg/ml | ijpsonline.com |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine | B. cereus | 5.5 µg/ml | ijpsonline.com |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine | P. aeruginosa | 3.5 µg/ml | ijpsonline.com |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine | K. pneumoniae | 4.5 µg/ml | ijpsonline.com |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine | E. coli | 5.5 µg/ml | ijpsonline.com |

| N-(3-nitrobenzylidine)-2-morpholino benzenamine | C. albicans | 5.5 µg/ml | ijpsonline.com |

| Compound 2 (unspecified) | A. niger | 3.5 µg/ml | ijpsonline.com |

Other Potential Biological Activities

Beyond their well-documented roles as monoamine releasing agents and anorectics, this compound and its analogues have been investigated for a variety of other potential biological activities. wikipedia.orgsci-hub.se Research has explored their utility in diverse therapeutic areas, including oncology, infectious diseases, and neuropharmacology. sci-hub.se

Anticancer and Anti-proliferative Research

Certain morpholine (B109124) derivatives have demonstrated potential in anticancer research. sci-hub.se Studies have investigated their ability to inhibit enzymes involved in cell proliferation, differentiation, and survival. sci-hub.se For instance, some derivatives have been designed as inhibitors of mTOR (mammalian target of rapamycin), a kinase that is crucial for cell growth. sci-hub.se Molecular modeling has suggested that incorporating a bridged morpholine moiety can enhance selectivity and potency for the mTOR active site. sci-hub.se Specifically, a derivative with a 3,5-ethylene bridged morpholine showed potent mTOR inhibitory activity. sci-hub.se Other research has focused on urea-substituted morpholine derivatives, which may suppress tumor growth by inhibiting TNF-α and IL-2. sci-hub.se Additionally, some (S)-2-Phenylmorpholine derivatives have been noted for their potential anticancer properties in preliminary research. smolecule.com

Antimicrobial Properties

Derivatives of this compound have been shown to possess significant antimicrobial properties. Research has indicated their effectiveness against various bacterial strains, suggesting a potential for developing treatments for infections, including those caused by resistant bacteria. ontosight.ai

Neuropharmacological and Receptor Interactions

The neuropharmacological effects of this compound analogues extend beyond simple monoamine release. wikipedia.org Some compounds in this class act as agonists at serotonin receptors. wikipedia.org Derivatives with an N-propyl substitution, in particular, have been found to function as dopamine receptor agonists. wikipedia.org The potential of these compounds in treating neuropsychiatric and neurodegenerative disorders has been a subject of investigation. For example, studies have shown that certain derivatives can selectively enhance dopamine transporter activity.

Furthermore, specific analogues are being explored for their therapeutic potential in addiction treatment. google.comnih.gov Phendimetrazine, which metabolizes to phenmetrazine, is a candidate pharmacotherapy for cocaine addiction. nih.gov It is thought to work through a dual mechanism: phendimetrazine itself acts as a dopamine transporter (DAT) inhibitor, which is then followed by the dopamine-releasing effects of its metabolite, phenmetrazine. nih.gov

Miscellaneous Biological Activities

Research has also touched upon other potential applications for this chemical class. Some morpholine derivatives have been noted for potential anti-inflammatory effects. ontosight.ai In the field of material science, (S)-2-Phenylmorpholine hydrochloride has been used as a precursor for synthesizing chiral ionic liquids, which have applications in developing electrolytes for asymmetric batteries and chiral separation membranes. smolecule.com Additionally, certain thiazolyl-N-phenylmorpholine derivatives have been synthesized and evaluated for their ability to inhibit histone lysine (B10760008) acetyl-transferase. researchgate.net

Table of Other Potential Biological Activities of this compound Analogues

| Analogue/Derivative Class | Potential Biological Activity | Key Research Finding | References |

|---|---|---|---|

| Urea-substituted morpholines | Anticancer | May suppress tumor growth by inhibiting TNF-α and IL-2. | sci-hub.se |

| Bridged morpholine derivatives | Anticancer (mTOR inhibitor) | A 3,5-ethylene bridged morpholine showed potent mTOR inhibition. | sci-hub.se |

| (S)-2-Phenylmorpholine HCl | Anticancer, Antimicrobial | Exhibits potential anticancer and antimicrobial properties. | smolecule.com |

| General Morpholine Derivatives | Anti-inflammatory | Suggested to exhibit anti-inflammatory effects. | ontosight.ai |

| N-propyl substituted analogues | Dopamine Receptor Agonist | Act as agonists at dopamine receptors. | wikipedia.org |

| Phendimetrazine | Addiction Treatment | Functions as a DAT inhibitor and a prodrug to the releaser phenmetrazine. | nih.gov |

| (S)-2-Phenylmorpholine HCl | Material Science | Used as a precursor for chiral ionic liquids. | smolecule.com |

Metabolism and Pharmacokinetics of 2 Phenylmorpholine Derivatives

Metabolic Pathways (e.g., Hepatic Metabolism, Deamination)

The liver is the principal site for the metabolism of 2-phenylmorpholine derivatives. drugbank.compatsnap.com Phendimetrazine (B1196318), for instance, functions as a prodrug, undergoing significant hepatic conversion to its active metabolite, phenmetrazine. patsnap.comwikipedia.org It is estimated that approximately 30% of an oral dose of phendimetrazine is transformed into phenmetrazine. wikipedia.org This conversion is a key step, as phendimetrazine itself is considered largely inactive. wikipedia.org

The metabolic journey of phenmetrazine is characterized by several key pathways. A major route is deamination, a process that involves the removal of an amine group. nih.govinchem.org This pathway leads to the formation of metabolites such as para-hydroxyamphetamine and phenylacetone. drugbank.comnih.gov The latter, phenylacetone, is further oxidized to benzoic acid. drugbank.cominchem.org In addition to its primary conversion to phenmetrazine, phendimetrazine is also metabolized to phendimetrazine-N-oxide. fda.gov Notably, phenmetrazine demonstrates resistance to metabolism by monoamine oxidase. drugbank.com

Enzymatic Biotransformation (e.g., Cytochrome P450 Enzymes)

The biotransformation of this compound derivatives is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily responsible for phase I metabolism of a vast number of drugs. dynamed.commdpi.com These enzymes catalyze essential oxidative reactions, including hydroxylation and dealkylation, which modify the drug's structure. dynamed.commdpi.com

For phenmetrazine, its metabolism is mediated specifically by the CYP3A and CYP2D6 isoenzymes. drugbank.com The deamination of phenmetrazine is attributed to the action of the broader cytochrome P450 system. nih.govinchem.org The conversion of phendimetrazine to phenmetrazine occurs in the liver, the primary location of CYP enzymes. patsnap.com The efficiency of these enzymatic processes can be influenced by the specific chemical structure of the derivative; for example, adding a difluoro-benzyl group to the molecule has been shown to reduce the rate of oxidative metabolism by CYP enzymes.

Excretion Pathways and Metabolite Identification

Following metabolism, this compound derivatives and their metabolites are primarily eliminated from the body via the kidneys. fda.govdrugbank.com For phenmetrazine, a significant portion of an oral dose, around 70%, is excreted within 24 hours. wikipedia.org Of this amount, approximately 19% is excreted as the unchanged parent drug. wikipedia.org The rate and extent of urinary excretion are notably influenced by urinary pH. nih.gov

Several metabolites of phenmetrazine have been identified in urine. The major metabolites include a phenol (B47542) derivative and its corresponding glucuronide conjugate. nih.gov Other identified metabolites resulting from its breakdown include para-hydroxyamphetamine and phenylacetone. drugbank.cominchem.org Phenylacetone is subsequently converted to benzoic acid, which is then excreted as either a glucuronide or a glycine (B1666218) conjugate, known as hippuric acid. drugbank.cominchem.org Smaller quantities are converted to norephedrine (B3415761) through oxidation. drugbank.com Furthermore, a product of N-oxidation, tentatively identified as phenmetrazine nitrone, has also been detected. nih.gov For phendimetrazine, the main excretory products found in urine are the parent drug, its active metabolite phenmetrazine, and phendimetrazine-N-oxide. fda.gov

| Parent Compound | Metabolite | Metabolic Process | Excretion Form |

|---|---|---|---|

| Phenmetrazine | Unchanged Phenmetrazine | N/A | Urine wikipedia.org |

| Phenol derivative | Hydroxylation | Urine (as glucuronide) nih.gov | |

| para-Hydroxyamphetamine | Deamination, Hydroxylation | Urine drugbank.com | |

| Phenylacetone | Deamination | Intermediate, oxidized further drugbank.cominchem.org | |

| Benzoic Acid | Oxidation (from Phenylacetone) | Urine (as glucuronide or hippuric acid) drugbank.cominchem.org | |

| Phenmetrazine Nitrone | N-oxidation | Urine nih.gov | |

| Phendimetrazine | Unchanged Phendimetrazine | N/A | Urine fda.gov |

| Phenmetrazine | N-demethylation | Urine fda.gov | |

| Phendimetrazine-N-oxide | N-oxidation | Urine fda.gov |

Species-Specific Metabolic Differences

The metabolism of this compound derivatives can exhibit significant variations across different species. akfarstfransiskusxaverius.ac.id In the case of phenmetrazine, the formation of the phenol derivative and its glucuronide is a major metabolic pathway in most species studied, with the notable exception of the guinea pig. nih.gov

In guinea pigs, the primary urinary metabolite is 5-methyl-3-oxo-6-phenylmorpholine. nih.gov This distinction is attributed to the guinea pig's well-documented deficiency in the ability to perform ring-hydroxylation on amphetamine-like compounds. nih.gov Furthermore, an N-oxidation product, believed to be phenmetrazine nitrone, was detected in significant amounts in the urine of both the guinea pig and the tamarin monkey, suggesting this pathway is more prominent in these species. nih.gov Studies involving phendimetrazine in rhesus monkeys have also suggested that the parent compound may possess pharmacological activity independent of its conversion to phenmetrazine, hinting at potential species-specific differences in its metabolic handling and effects. nih.govnih.gov

| Species | Major Metabolic Pathway/Metabolite | Reference |

|---|---|---|

| Most Species (Human, Rat, etc.) | Phenol derivative and its glucuronide | nih.gov |

| Guinea Pig | 5-methyl-3-oxo-6-phenylmorpholine (major); Phenmetrazine nitrone (significant) | nih.gov |

| Tamarin Monkey | Phenmetrazine nitrone (significant) | nih.gov |

Analytical Methodologies for 2 Phenylmorpholine Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of 2-phenylmorpholine and its analogs from complex mixtures, such as biological fluids or reaction products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques. nih.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing this compound derivatives, such as the well-documented analog phenmetrazine (3-methyl-2-phenylmorpholine). swgdrug.orgnih.gov Due to the amine group, derivatization is often employed to improve chromatographic behavior and detection sensitivity. Common derivatizing agents include methyl chloroformate and perfluorooctanoyl chloride. nih.govnih.gov For instance, a GC-MS method for determining phenmetrazine in urine combines extraction and derivatization in a single step using isooctane (B107328) and methyl chloroformate. nih.govoup.com Another established method uses perfluorooctanoyl chloride for derivatization, which yields a product with a characteristic strong peak at m/z 467 in electron ionization mass spectrometry, allowing for unambiguous identification. nih.gov

High-performance liquid chromatography (HPLC) is also widely applied, often in a reverse-phase format. researchgate.net For example, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the detection of 3-fluorophenmetrazine, a derivative of phenmetrazine, in serum and urine. nih.gov The versatility of HPLC allows for various column and mobile phase combinations to achieve optimal separation for different derivatives. researchgate.netscribd.com

Table 1: Examples of Chromatographic Methods for this compound and Analogs

| Technique | Analyte | Sample Matrix | Method Details | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| GC-MS | Phenmetrazine | Urine | Derivatization: Methyl Chloroformate. Column: Not specified. | 0.05 µg/mL | nih.govoup.com |

| GC-MS | Phenmetrazine | Urine | Derivatization: Perfluorooctanoyl chloride. Extraction: Liquid-liquid with 1-chlorobutane. | 1.0 µg/mL | nih.gov |

| GC-MS | Phenmetrazine | N/A | Column: HP-5 MS (30m x 0.25 mm x 0.25 µm). Sample Prep: Base extracted with sodium carbonate. | Not Specified | swgdrug.org |

| LC-ESI-MS/MS | 3-Fluorophenmetrazine | Serum, Urine | Method developed and validated for quantification. Specifics not detailed. | Not Specified | nih.gov |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of novel this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise arrangement of atoms within a molecule.

¹H NMR spectra provide information about the hydrogen atoms. For a 2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one derivative, expected signals include multiplet peaks for the aromatic protons around δ 7.2–7.5 ppm and the morpholine (B109124) methylene (B1212753) groups between δ 3.4–4.1 ppm. vulcanchem.com For phenmetrazine HCl, ¹H NMR in D₂O shows a characteristic signal for the phenyl group at approximately 7.48 ppm. swgdrug.org

¹³C NMR spectra reveal the carbon framework of the molecule. For N-phenylmorpholine derivatives linked to a thiazole (B1198619) moiety, the morpholine carbons typically appear at δ 46.7 ppm (N(CH₂)₂) and δ 65.6 ppm (O(CH₂)₂). tandfonline.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the expected molecular ion peak with high accuracy. In GC-MS analysis, derivatization affects the fragmentation pattern. The perfluorooctanoyl derivative of phenmetrazine, for example, shows a weak molecular ion at m/z 573 but a strong, characteristic peak at m/z 467. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. While one report noted the UV max for phenmetrazine as "Not Determined," UV detectors are commonly used in HPLC analysis of its derivatives. swgdrug.org For instance, a derivative, 2-(morpholine) ethyl ammonium (B1175870) picrate (B76445) monohydrate, showed its highest absorption at 380 nm. researchgate.net

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Compound/Derivative | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | Phenmetrazine HCl | Phenyl protons: ~7.48 ppm (in D₂O) | swgdrug.org |

| ¹H NMR | 2-[(2-phenylmorpholin-4-yl)methyl]... | Predicted aromatic protons: δ 7.2–7.5 ppm; Morpholine methylenes: δ 3.4–4.1 ppm | vulcanchem.com |

| ¹³C NMR | 4-(4-Morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine | N(CH₂)₂: δ 46.7 ppm; O(CH₂)₂: δ 65.6 ppm | tandfonline.com |

| MS (EI) | Perfluorooctanoyl derivative of Phenmetrazine | Weak M⁺ at m/z 573; Strong characteristic peak at m/z 467 | nih.gov |

| UV-Vis | 2-(morpholine) ethyl ammonium picrate monohydrate | Highest absorption at 380 nm | researchgate.net |

In Vitro Assays for Biological Activity Evaluation

To investigate the pharmacological potential of this compound compounds, a range of in vitro assays are utilized. These tests measure the biological activity of the compounds in a controlled laboratory setting, often as a precursor to more complex studies.

Monoamine Transporter Activity Assays: Derivatives of this compound, particularly analogs of phenmetrazine, are frequently evaluated for their effects on monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These assays typically use rat brain synaptosomes or HEK293 cells expressing the human transporters. nih.govresearchgate.netljmu.ac.ukresearchgate.net The ability of the compounds to inhibit the uptake of radiolabeled substrates (e.g., [³H]dopamine) or to stimulate their release is measured to determine potency (IC₅₀ or EC₅₀ values). nih.govwikipedia.org For example, positional isomers of fluorophenmetrazine (FPM) were shown to be potent inhibitors of uptake at DAT and NET, with weaker effects at SERT. researchgate.net

Enzyme Inhibition Assays: Certain this compound derivatives have been investigated as enzyme inhibitors. A series of 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones were synthesized and evaluated for their ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in several diseases. researchgate.netnih.gov The inhibitory activity was determined using methods like scintillation proximity assays (SPA) or luminescent kinase assays, which measure the reduction in enzyme activity in the presence of the compound, often reported as an IC₅₀ value. researchgate.netnih.govmdpi.com

Antimicrobial and Antifungal Assays: The antimicrobial potential of novel morpholine derivatives is commonly tested against a panel of pathogenic bacteria and fungi. Standard methods include broth microdilution or agar (B569324) disc diffusion. mdpi.comrsc.org These assays determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. tandfonline.commdpi.com For example, a series of 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines were tested against bacteria like S. aureus and E. coli and fungi such as A. niger and C. albicans, with some compounds showing MIC values as low as 6.25 µg/mL. tandfonline.com

Cytotoxicity Assays: To evaluate potential anticancer activity, the cytotoxicity of this compound derivatives is assessed against various human cancer cell lines. The MTT assay is a common colorimetric method used for this purpose. researchgate.netmdpi.com This assay measures the metabolic activity of cells, which correlates with cell viability. The results are typically expressed as an IC₅₀ value, representing the concentration of the compound required to inhibit the growth of 50% of the cells. Derivatives have been tested against cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). researchgate.netresearchgate.net

Table 3: Summary of In Vitro Assays for this compound Derivatives

| Assay Type | Target | Cell Line / System | Measured Outcome | Example Finding | Reference |

|---|---|---|---|---|---|

| Monoamine Transporter Assay | DAT, NET, SERT | Rat brain synaptosomes | Uptake Inhibition (IC₅₀) / Release (EC₅₀) | FPM isomers are potent catecholamine releasers. | nih.govresearchgate.net |

| Enzyme Inhibition Assay | Glycogen Synthase Kinase-3β (GSK-3β) | Enzyme system (e.g., Promega) | Inhibition (IC₅₀) | Certain pyrimidinone derivatives show potent GSK-3β inhibition. | researchgate.netnih.gov |

| Antibacterial Assay | S. aureus, B. subtilis, E. coli | Bacterial cultures | Minimum Inhibitory Concentration (MIC) | Some thiazine (B8601807) derivatives showed MICs of 6.25-200 µg/mL. | tandfonline.com |

| Antifungal Assay | C. albicans, A. niger | Fungal cultures | Minimum Inhibitory Concentration (MIC) | Morpholinoalkoxychalcones showed activity against A. niger and C. albicans. | eurekaselect.com |

| Cytotoxicity Assay | Cancer Cells | HepG-2, HCT-116, MCF-7 | Cytotoxicity (IC₅₀) | Thiazole derivatives showed potent growth inhibition of tumor cells. | researchgate.net |

Applications and Future Directions in 2 Phenylmorpholine Research

Role in Pharmaceutical Development

The unique structure of 2-phenylmorpholine and its analogues has made them valuable in pharmaceutical development. chemimpex.com These compounds serve as crucial building blocks in the synthesis of complex, biologically active molecules. smolecule.com The incorporation of the this compound motif can significantly influence the properties of a drug candidate, including its bioavailability and how it interacts with specific biological targets. smolecule.com

Lead Compound Identification

In the realm of drug discovery, a lead compound is a chemical structure that shows promising biological activity and serves as a starting point for developing new drugs. wikipedia.org this compound and its derivatives have been identified as lead compounds in various therapeutic areas. For example, their potential as antimicrobial agents has been noted, with some derivatives showing efficacy against various bacterial strains. This suggests they could be foundational in the development of new antibiotics.

Therapeutic Potential

The therapeutic applications of this compound derivatives are broad, with significant research focused on their potential in treating inflammatory diseases, cancer, and drug addiction.

Inflammatory Diseases: Certain this compound derivatives have demonstrated anti-inflammatory properties. chemimpex.com For instance, 2-[3-(Difluoromethoxy)phenyl]morpholine has been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS, which are key players in chronic inflammation. Furthermore, quinazoline-based inhibitors incorporating a phenylmorpholine structure have shown efficacy in animal models of arthritis, suggesting their potential for treating inflammatory conditions. nih.govnih.gov

Cancer: The morpholine (B109124) nucleus is a recognized pharmacophore in the design of anticancer drugs. sci-hub.seresearchgate.net Hybrid molecules containing both morpholine and thiazole (B1198619) rings have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including renal, breast, and melanoma. researchgate.netnih.goveurekaselect.combenthamdirect.com Some of these N-phenylmorpholine-thiazole derivatives have shown potent growth inhibition of all three tested tumor cell lines. researchgate.neteurekaselect.combenthamdirect.com Additionally, quinazoline-based hybrids with a phenylmorpholine substitution have been investigated as potent inhibitors of BRD4, a target in cancer therapy. sci-hub.semdpi.com These compounds have demonstrated significant efficacy in inhibiting tumor growth in animal models. nih.govnih.gov

Drug Addiction: Derivatives of this compound have been investigated for their potential in treating drug addiction. google.com These compounds can act as monoamine neurotransmitter releasers, modulating the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. google.comwikipedia.org This mechanism is relevant to the treatment of addiction to stimulants like cocaine. ljmu.ac.uknih.gov Specifically, some analogues are being explored as safer alternatives to traditional stimulants, potentially offering therapeutic benefits for conditions like psychostimulant addiction without a high potential for abuse. google.com Phendimetrazine (B1196318), a derivative of this compound, has been suggested as a possible treatment for cocaine addiction. ljmu.ac.uk

Contributions to Medicinal Chemistry

The this compound structure is a significant pharmacophore in medicinal chemistry, valued for its ability to be readily modified to create a diverse range of derivatives with varied biological activities. smolecule.comsci-hub.se Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties. researchgate.net The stereochemistry of the this compound ring, particularly the configuration of its chiral centers, can have a profound impact on its biological activity. vulcanchem.com For example, in certain quinazoline-based inhibitors, the S-configuration of the phenylmorpholine substitution is preferred for higher potency. nih.govnih.gov

Emerging Research Areas for this compound Analogues

Current research continues to explore the vast potential of this compound analogues. An emerging area of interest is the development of dual dopamine/serotonin releasing agents with a lower potential for abuse, which could be valuable for treating various central nervous system disorders. google.com The synthesis of novel hybrid compounds that combine the this compound scaffold with other pharmacologically active moieties is another promising direction. researchgate.netnih.goveurekaselect.combenthamdirect.commdpi.com These hybrid molecules aim to target multiple biological pathways simultaneously, which could lead to more effective treatments for complex diseases like cancer. mdpi.comresearchgate.net Furthermore, research into the structure-activity relationships of these analogues continues to provide valuable insights for the rational design of new and more potent therapeutic agents. nih.govnih.govsci-hub.se

Challenges and Opportunities in this compound Research

Despite the promising potential of this compound derivatives, challenges remain. A key challenge is optimizing the "drug-like" properties of these compounds to ensure they are safe and effective for clinical use. This includes fine-tuning their pharmacokinetic profiles and minimizing potential off-target effects. wikipedia.org The synthesis and separation of specific stereoisomers can also be complex and costly, yet it is often crucial for achieving the desired therapeutic effect.